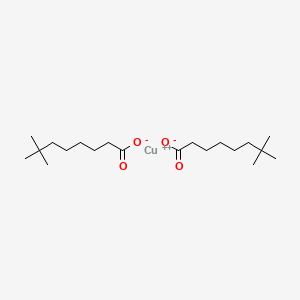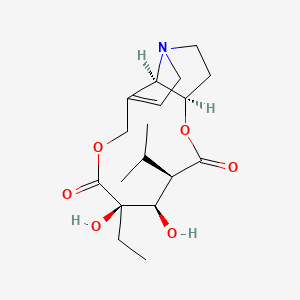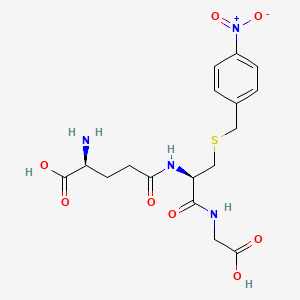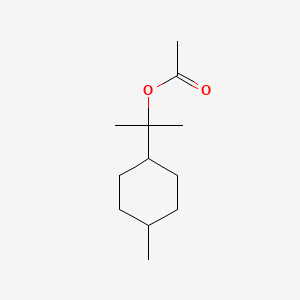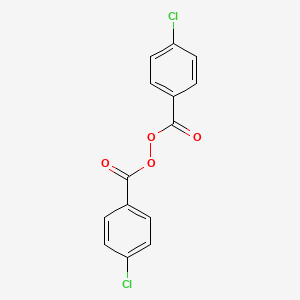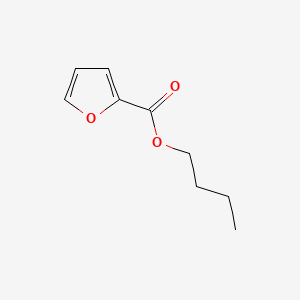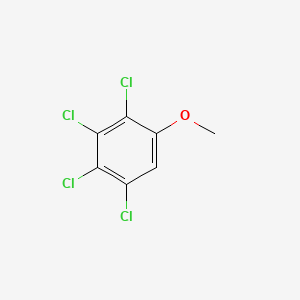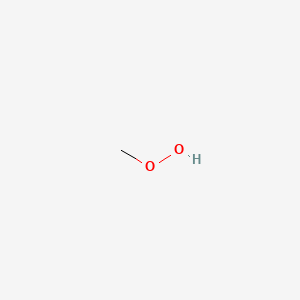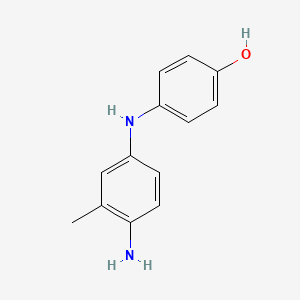
Butyltin tris(isooctyl mercaptoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyltin tris(isooctyl mercaptoacetate) is an organotin compound widely used as a stabilizer in the production of polyvinyl chloride (PVC). This compound is known for its ability to inhibit the degradation of PVC by reacting with hydrochloric acid released during the processing of PVC, thereby preventing further elimination reactions that lead to discoloration and brittleness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyltin tris(isooctyl mercaptoacetate) typically involves the reaction of mono-n-butyltin trichloride and di-n-butyltin dichloride with isooctyl mercaptoacetate and sodium sulfide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Dissolution: Mono-n-butyltin trichloride and di-n-butyltin dichloride are dissolved in an appropriate solvent.
Reaction: Isooctyl mercaptoacetate and sodium sulfide are added to the solution, and the mixture is stirred at a specific temperature to facilitate the reaction.
Purification: The reaction mixture is purified to isolate butyltin tris(isooctyl mercaptoacetate) as a clear yellow liquid.
Industrial Production Methods
In industrial settings, the production of butyltin tris(isooctyl mercaptoacetate) follows a similar synthetic route but on a larger scale. The process is optimized to maximize yield and purity while minimizing environmental impact. The use of advanced reactors and purification techniques ensures the efficient production of high-quality butyltin tris(isooctyl mercaptoacetate) .
Análisis De Reacciones Químicas
Types of Reactions
Butyltin tris(isooctyl mercaptoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The mercaptoacetate groups can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield a variety of organotin compounds with different properties .
Aplicaciones Científicas De Investigación
Butyltin tris(isooctyl mercaptoacetate) has a wide range of applications in scientific research, including:
Biology: The compound’s ability to interact with biological molecules makes it useful in certain biochemical studies.
Medicine: Research is ongoing into the potential medical applications of organotin compounds, including their use as antifungal and antibacterial agents.
Mecanismo De Acción
The primary mechanism by which butyltin tris(isooctyl mercaptoacetate) exerts its effects is through its interaction with hydrochloric acid released during the processing of PVC. The compound reacts with hydrochloric acid to form organotin chlorides, which do not catalyze further elimination reactions. This prevents the degradation of PVC and maintains its structural integrity . Additionally, the mercaptoacetate groups can substitute chloride ions at reactive sites, further stabilizing the polymer .
Comparación Con Compuestos Similares
Similar Compounds
Di-n-octyltin bis(isooctyl mercaptoacetate): Another organotin compound used as a PVC stabilizer.
Mono-n-octyltin tris(isooctyl mercaptoacetate): Similar in structure and function to butyltin tris(isooctyl mercaptoacetate).
Uniqueness
Butyltin tris(isooctyl mercaptoacetate) is unique due to its specific combination of butyltin and isooctyl mercaptoacetate groups, which provide optimal stabilization properties for PVC. Its ability to react with hydrochloric acid and substitute chloride ions at reactive sites makes it particularly effective in preventing PVC degradation .
Propiedades
Número CAS |
25852-70-4 |
|---|---|
Fórmula molecular |
C34H66O6S3Sn |
Peso molecular |
785.8 g/mol |
Nombre IUPAC |
6-methylheptyl 2-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;1-3-4-2;/h3*9,13H,3-8H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
BEFRKDFWQCSRJO-UHFFFAOYSA-K |
SMILES |
CCCCCCC(C)OC(=O)CS[Sn](CCCC)(SCC(=O)OC(C)CCCCCC)SCC(=O)OC(C)CCCCCC |
SMILES canónico |
CCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Key on ui other cas no. |
25852-70-4 |
Descripción física |
Butyltin-tris(isooctylmercapto acetate) is a clear yellow liquid. (NTP, 1992) |
Solubilidad |
less than 1 mg/mL at 72° F (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



